(2E)-3-(2,3-dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one
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Overview
Description
(2E)-3-(2,3-dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one is a chemical compound that belongs to the family of chalcones. It has been extensively studied for its potential therapeutic properties due to its unique chemical structure.
Scientific Research Applications
Synthesis and Characterization
(2E)-3-(2,3-dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one has been studied extensively in the synthesis and characterization of organic compounds. For example, Tayade and Waghmare (2016) explored the isomerization of related compounds, contributing to the understanding of their chemical structures and properties (Tayade & Waghmare, 2016). Similarly, Sulpizio et al. (2016) synthesized and characterized methoxy- and hydroxyl-substituted amino chalcones, which are structurally related, to assess their antioxidant activity (Sulpizio et al., 2016).
Nonlinear Optical Properties
Research has also focused on the nonlinear optical (NLO) properties of related compounds. For instance, Shruthi et al. (2017) synthesized a novel organic NLO material closely related to the compound , contributing to the development of optical materials (Shruthi et al., 2017). Another study by Prabhu, Upadhyaya, and Jayarama (2017) on a similar chalcone derivative focused on its crystal structure, revealing insights into its thermal stability and intermolecular interactions, which are crucial for NLO applications (Prabhu, Upadhyaya, & Jayarama, 2017).
Antimicrobial Activity
Studies have also explored the antimicrobial properties of chalcone derivatives. Sadgir et al. (2020) synthesized a compound structurally similar to the one and evaluated its antimicrobial activity, which highlights the potential of such compounds in medical applications (Sadgir et al., 2020).
properties
IUPAC Name |
(E)-3-(2,3-dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-13-7-9-14(10-8-13)16(19)12-11-15-5-4-6-17(20-2)18(15)21-3/h4-12H,1-3H3/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHMKFRUTNFSMJ-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=C(C(=CC=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=C(C(=CC=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,3-dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one |
Citations
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